

Propylphosphonic acid CAS number 4672-38-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylphosphonic acid*

Cat. No.: *B109138*

[Get Quote](#)

Abstract

Propylphosphonic acid (PPA), registered under CAS number 4672-38-2, is an organophosphorus compound with a growing footprint in synthetic chemistry and materials science. Its utility as a precursor to the powerful coupling agent propylphosphonic anhydride (T3P®) has made it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis, and analytical characterization of **propylphosphonic acid**. Detailed experimental protocols for its synthesis and characterization are presented, alongside a workflow diagram to guide laboratory practice.

Chemical and Physical Properties

Propylphosphonic acid is a white crystalline solid under standard conditions. It is an organophosphorus compound characterized by a propyl group attached to a phosphonic acid moiety.^[1] This structure imparts both organic solubility and acidic properties.

Property	Value	Reference
CAS Number	4672-38-2	[1]
Molecular Formula	C ₃ H ₉ O ₃ P	
Molecular Weight	124.08 g/mol	[2]
Appearance	White to off-white crystalline solid, flakes, or powder	[3]
Melting Point	62-72 °C	
Solubility	Soluble in water, ethanol, DMSO, and dimethylformamide. [1] [4]	[1] [4]
Purity	Commercially available in purities of ≥95% to >98%	[2] [5]

Synthesis of Propylphosphonic Acid

The synthesis of **propylphosphonic acid** can be achieved through various methods. A common and effective laboratory-scale synthesis involves the hydrolysis of diethyl propylphosphonate.

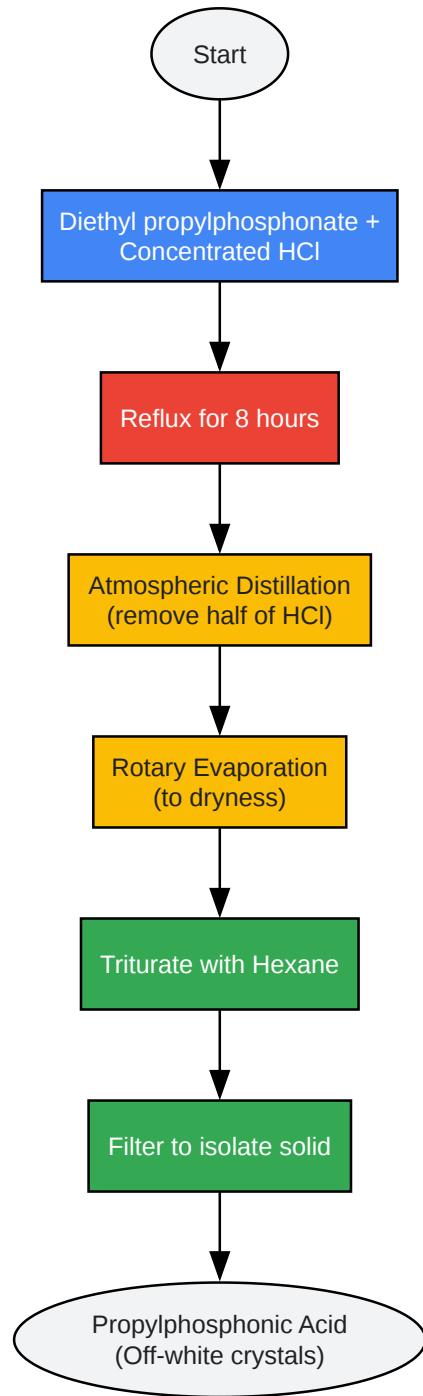
Experimental Protocol: Synthesis via Hydrolysis of Diethyl Propylphosphonate

This protocol is adapted from a described method for the synthesis of **propylphosphonic acid**.

[\[1\]](#)

Materials:

- Diethyl propylphosphonate
- Concentrated Hydrochloric Acid (HCl)
- Hexane


- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (e.g., 20.0 g, 0.11 mol) with concentrated hydrochloric acid (e.g., 100 mL).
- Reflux: Heat the mixture to reflux and maintain for 8 hours.
- Acid Removal: After reflux, allow the mixture to cool. Remove approximately half of the acid volume by atmospheric distillation. Evaporate the remaining acid to dryness under reduced pressure using a rotary evaporator.
- Trituration and Filtration: Triturate the resulting crude solid with hexane.
- Isolation: Collect the solid product by filtration to yield **propylphosphonic acid** as off-white crystals.

The following diagram illustrates the general workflow for the synthesis and purification of **propylphosphonic acid**.

Synthesis and Purification Workflow of Propylphosphonic Acid

[Click to download full resolution via product page](#)

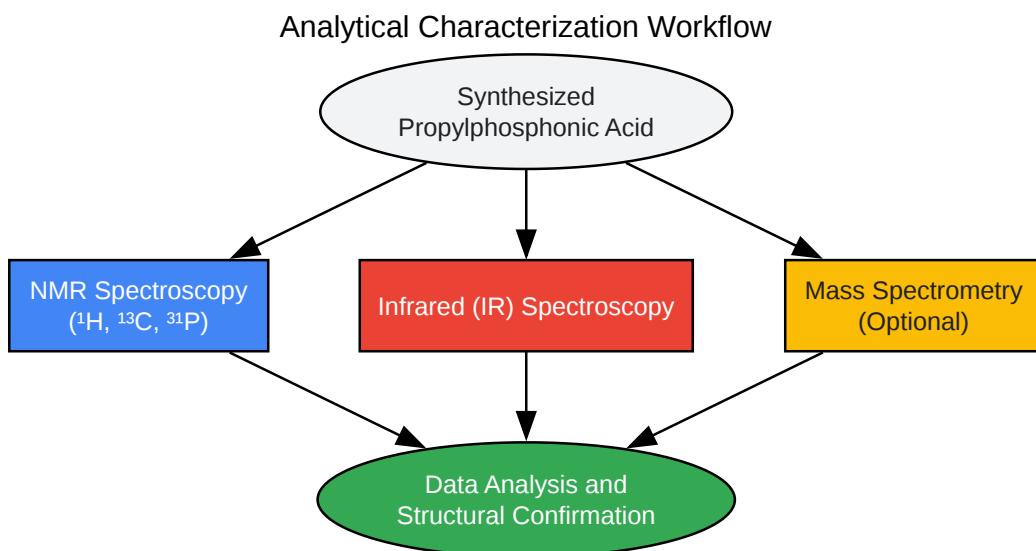
Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of synthesized **propylphosphonic acid** can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **propylphosphonic acid**.


Nucleus	Solvent	Chemical Shift (δ) and Multiplicity	Reference
^1H NMR	CDCl_3	Not explicitly detailed in search results, but would show characteristic propyl group signals.	[6]
^{13}C NMR	CDCl_3	Not explicitly detailed in search results, but would show three distinct carbon signals for the propyl group.	[3]
^{31}P NMR	DMSO-d_6	Not explicitly detailed in search results, but would show a single resonance characteristic of a phosphonic acid.	[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can be used to identify the functional groups present in **propylphosphonic acid**.

Technique	Key Vibrational Bands	Reference
ATR-IR	P=O stretching, P-O stretching, C-H stretching	[5]

The following diagram outlines a general workflow for the analytical characterization of the synthesized **propylphosphonic acid**.

[Click to download full resolution via product page](#)

Analytical Characterization Workflow

Applications in Drug Development and Research

Propylphosphonic acid is a key precursor in the synthesis of propylphosphonic anhydride (T3P®), a widely used coupling reagent in organic synthesis.[1] T3P® is valued for its efficiency in forming amide bonds, a crucial step in peptide synthesis and the development of many small-molecule drugs.[7] Its advantages include high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[1]

The use of T3P® derived from **propylphosphonic acid** is prominent in:

- Peptide Synthesis: As a green and efficient coupling reagent.[\[8\]](#)
- Heterocycle Synthesis: Facilitating the formation of various heterocyclic structures.[\[9\]](#)
- Dehydration Reactions: Acting as a powerful water scavenger.[\[1\]](#)

Safety and Handling

Propylphosphonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[\[5\]](#) It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Propylphosphonic acid (CAS 4672-38-2) is a versatile organophosphorus compound with significant applications in synthetic chemistry, particularly as the precursor to the valuable coupling reagent T3P®. This guide has provided a detailed overview of its properties, synthesis, and characterization, offering practical information for researchers, scientists, and drug development professionals. The provided experimental workflow and data tables serve as a useful resource for the laboratory-scale synthesis and analysis of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Propylphosphonic acid | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]

- 4. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. nbinno.com [nbino.com]
- 8. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) [morressier.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Propylphosphonic acid CAS number 4672-38-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109138#propylphosphonic-acid-cas-number-4672-38-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com